molecular formula C9H6BrN5 B1403358 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile CAS No. 1260389-62-5

4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile

Cat. No.: B1403358
CAS No.: 1260389-62-5
M. Wt: 264.08 g/mol
InChI Key: BVXCYDXALBMRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile” is a chemical compound that has been mentioned in the context of coordination polymers and anticancer agents . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . These compounds were synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been determined by single X-ray crystal diffraction . The structures were further characterized by elemental analysis, IR, TGA, and PXRD .

Scientific Research Applications

Glycine Transporter Inhibitors

Researchers have optimized 4H-1,2,4-triazole derivatives to enhance their selectivity and activity as glycine transporter 1 (GlyT1) inhibitors. This optimization led to the discovery of compounds with significant selectivity for GlyT1, demonstrating potential therapeutic applications in neurological disorders (Sugane et al., 2013).

Synthesis of Highly Functionalized Compounds

The synthesis of 4-bromo-1,2-dihydroisoquinolines from related triazole compounds has been achieved through rhodium-catalyzed reactions. These compounds serve as intermediates for further chemical transformations, offering a pathway to synthesize a wide range of brominated organic compounds (He et al., 2016).

Antimicrobial Agents

A novel series of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and related derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Molecular Modeling and Pharmacological Evaluation

Research involving the synthesis and evaluation of novel benzimidazole-containing heterocyclic compounds has provided insights into their antimicrobial and antiviral activities. Molecular modeling techniques have been employed to predict potential biological targets, furthering our understanding of the mechanism of action of these compounds (Bassyouni et al., 2012).

Quantum Chemical Studies

Investigations into the electronic and structural properties of related benzonitrile derivatives have been conducted using quantum chemical methods. These studies provide valuable insights into the molecular interactions and properties of these compounds, which are crucial for designing materials with desired electronic and photophysical characteristics (Sheela et al., 2014).

Future Directions

The future directions of research on “4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile” could involve further exploration of its potential applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry . Its use in the synthesis of coordination polymers and as an anticancer agent suggests promising avenues for future research .

Properties

IUPAC Name

2-bromo-4-(1,2,4-triazol-4-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN5/c10-9-3-8(2-1-7(9)4-11)14-15-5-12-13-6-15/h1-3,5-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXCYDXALBMRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN2C=NN=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4H-1,2,4-triazol-4-amine (4.204 g, 50.0 mmol) in DMSO (50 mL) was added KOtBu (5.51 g, 50.0 mmol). The mixture was stirred for 0.5 hours at room temperature before 4-fluoro-2-bromobenzonitrile (5.00 g, 25.0 mmol) was added and stirring was continued for 1 hour. The mixture was poured into crushed ice and neutralized with 2M KHSO4 solution. The precipitate was filtered off and recrystallised from MeOH to give CAB05094 (4.82 g, 73%) as a light yellow crystalline solid. Mp. 234-236° C.; 1H NMR (400 MHz, DMSO-d6) δ 6.66 (dd, J=8.6, 2.4 Hz, 1H), 6.79 (d, J=2.4 Hz, 1H), 7.78 (d, J=8.6 Hz, 1H), 8.86 (s, 2H), 10.45 (s, 1H); 13C NMR (100.6 MHz, DMSO-d6) δ 105.0, 111.5, 115.4, 117.8, 126.0, 136.2, 143.9, 151.8; LRMS (APCI−): m/z 261.8 (100%, [C9H579BrN5]−), 263.8 (90%, [C9H581BrN5]−); HRMS (ES+) calcd for C9H779BrN5 [M+H]+: 263.9879. found 263.9870;
Quantity
4.204 g
Type
reactant
Reaction Step One
Name
Quantity
5.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile
Reactant of Route 3
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.